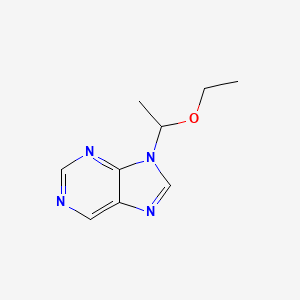

9-(1-Ethoxyethyl)-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78105-09-6 |

|---|---|

Molecular Formula |

C9H12N4O |

Molecular Weight |

192.22 g/mol |

IUPAC Name |

9-(1-ethoxyethyl)purine |

InChI |

InChI=1S/C9H12N4O/c1-3-14-7(2)13-6-12-8-4-10-5-11-9(8)13/h4-7H,3H2,1-2H3 |

InChI Key |

XCGGNCZIRAUSGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)N1C=NC2=CN=CN=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 9 1 Ethoxyethyl 9h Purine and Analogous Derivatives

Regioselective N-Alkylation Strategies

The alkylation of purines is a foundational method for the synthesis of a wide array of derivatives with significant biological and chemical interest. However, the presence of multiple nucleophilic nitrogen atoms in the purine (B94841) ring, particularly N7 and N9, presents a challenge in achieving regioselectivity. The thermodynamically more stable N9 isomer is often the desired product, but mixtures of N7 and N9 isomers are common. nih.gov

Direct Alkylation of Purine Nucleobases at the N9 Position

The direct alkylation of purine with a suitable 1-ethoxyethyl source, such as 1-chloroethyl ethyl ether, is a primary approach for the synthesis of 9-(1-ethoxyethyl)-9H-purine. This reaction is typically carried out in the presence of a base to deprotonate the purine, enhancing its nucleophilicity. The choice of base and solvent can significantly influence the reaction's outcome. Studies on the alkaline hydrolysis of 6-substituted 9-(1-ethoxyethyl)purines confirm the existence and stability of this N9-substituted purine. wikipedia.org While the specific conditions for the synthesis of the unsubstituted this compound are not extensively detailed in readily available literature, general principles of purine alkylation suggest the use of a non-polar aprotic solvent and a strong base to favor the N9 isomer.

Control and Analysis of N9 vs. N7 Regioselectivity in Purine Alkylation

Controlling the regioselectivity of purine alkylation is a central theme in purine chemistry. Several factors influence the ratio of N9 to N7 isomers:

Steric Hindrance: The N7 position is generally more sterically hindered than the N9 position. Introducing bulky substituents on the purine ring, particularly at the C6 position, can shield the N7 position and favor alkylation at N9. nih.gov For an alkylating agent like the 1-ethoxyethyl group, which is more sterically demanding than a simple methyl or ethyl group, there is an inherent preference for the less hindered N9 position.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N9/N7 ratio. For instance, the use of specific bases like tetrabutylammonium (B224687) hydroxide (B78521) and microwave irradiation has been shown to improve N9 selectivity in the alkylation of various purines. ub.edu Reactions that proceed quickly with more reactive alkyl halides tend to favor the formation of the N9-alkylpurine. ub.edu

Analytical Methods: Distinguishing between N7 and N9 isomers is crucial for reaction analysis. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for the unambiguous structural assignment of N-alkylated purines. ub.edu

A summary of factors influencing regioselectivity is presented in the table below.

| Factor | Influence on N9-Selectivity | Rationale |

| Steric Hindrance at C6 | Increases | Shields the N7 position from the incoming electrophile. nih.gov |

| Bulky Alkylating Agent | Increases | The N9 position is sterically more accessible. |

| Reaction Temperature | Lower temperatures can favor the kinetic N7 product in some cases, while higher temperatures may lead to the thermodynamic N9 product. ub.edu | Kinetic vs. thermodynamic control of the reaction. |

| Base | Can be optimized to favor N9. Tetrabutylammonium hydroxide has shown good results. ub.edu | Influences the nucleophilicity and aggregation state of the purine anion. |

| Solvent | Can be optimized. Non-polar aprotic solvents often favor N9 alkylation. | Solvation of the purine anion affects its reactivity at different nitrogen atoms. |

| Microwave Irradiation | Can increase N9 selectivity and reduce reaction times. ub.edu | Rapid heating can favor the kinetic product and minimize side reactions. |

Utilization of the 1-Ethoxyethyl Group as a Protecting Group in Purine Synthesis

The 1-ethoxyethyl (EE) group is a well-established protecting group for various functional groups, including the imidazole (B134444) nitrogen of the purine ring system. acs.org Its acetal (B89532) nature makes it stable to basic and nucleophilic conditions but readily cleavable under mild acidic conditions, such as with 1N hydrochloric acid. wikipedia.org This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

The introduction of the EE group typically involves the reaction of the purine with ethyl vinyl ether under acidic catalysis. The protonated ethyl vinyl ether forms a stabilized carbocation that is then attacked by the nucleophilic nitrogen of the purine.

Introduction of the 1-Ethoxyethyl (EE) Protecting Group:

Cleavage of the 1-Ethoxyethyl (EE) Protecting Group:

The use of the EE group as a temporary blocking group for the N9 position allows for subsequent chemical transformations at other positions of the purine ring. Once these transformations are complete, the EE group can be efficiently removed to regenerate the N9-unsubstituted purine.

Advanced Reaction Protocols for Purine Functionalization

Beyond direct alkylation, more sophisticated methods are being developed for the synthesis of functionalized purines. These include multi-component reactions and the application of Lewis acid catalysis to control reactivity and selectivity.

Multi-Component Reactions Employing Acetals and Anhydrides with Purine Nucleobases

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to building molecular diversity. While specific examples of MCRs involving purines, acetals (or their vinyl ether precursors), and anhydrides to directly form this compound derivatives are not extensively documented, the principles of MCRs suggest their potential applicability. For instance, a hypothetical MCR could involve the in-situ formation of a reactive intermediate from an anhydride (B1165640) and an acetal, which is then trapped by the purine nucleobase. The reaction of vinyl ethers with carboxylic acids, catalyzed by iodine, to form esters proceeds through an adduct of the vinyl ether and the carboxylic acid, which could potentially be intercepted by a purine. nih.gov

Application of Lewis Acid Catalysis in N-Functionalization Processes

Lewis acid catalysis has emerged as a powerful tool in the N-functionalization of purines. Lewis acids can activate either the purine nucleobase or the electrophile, leading to enhanced reactivity and, in some cases, altered regioselectivity. For instance, the use of SnCl4 as a catalyst in the reaction of N-trimethylsilylated purines with tert-alkyl halides has been shown to favor the formation of the N7 isomer under kinetically controlled conditions. nih.gov However, by modifying the reaction conditions, such as increasing the temperature, it is possible to obtain the thermodynamically favored N9 isomer. nih.gov

In the context of synthesizing this compound, a Lewis acid could be employed to catalyze the addition of purine to ethyl vinyl ether. The Lewis acid would coordinate to the oxygen of the vinyl ether, increasing its electrophilicity and facilitating the nucleophilic attack by the purine nitrogen. This approach could offer a milder alternative to strong acid catalysis and potentially influence the N9/N7 regioselectivity.

The table below summarizes the potential roles of Lewis acids in purine N-alkylation.

| Lewis Acid | Role in Reaction | Potential Outcome |

| SnCl4 | Activates alkyl halide in reaction with silylated purines. nih.gov | Can favor N7-alkylation under kinetic control or N9-alkylation under thermodynamic control. nih.gov |

| TiCl4, TMSOTf | Used in Vorbrüggen-type reactions for nucleoside synthesis. nih.gov | Promotes the formation of the N-glycosidic bond, typically favoring the N9 position. |

| Au(I) complexes | Catalyze the addition of alcohols to alkynes to form vinyl ethers. nih.gov | Potential for in-situ generation of a reactive species for purine functionalization. |

Mitsunobu Reaction in the Preparation of N9-Alkylated Purines

The Mitsunobu reaction is a versatile and powerful tool for the N-alkylation of purines, offering a pathway to form a C-N bond by reacting an alcohol with the N-H of the purine ring. researchgate.net This reaction typically involves an alcohol, a phosphine (B1218219) reagent (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). researchgate.netbldpharm.com The reaction proceeds through the formation of a phosphonium (B103445) intermediate that activates the alcohol, allowing for nucleophilic attack by the purine anion. researchgate.net

A significant advantage of the Mitsunobu reaction in purine chemistry is its high regioselectivity for the N9 position over the N7 position, which is a common challenge in classical alkylation methods using alkyl halides. bldpharm.com This selectivity is particularly valuable in the synthesis of specific nucleoside analogs where precise positional control is required. The reaction generally proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a feature that is critical in the synthesis of chiral molecules. researchgate.net

However, the methodology is not without its challenges. A notable drawback is the formation of stoichiometric amounts of byproducts, namely the phosphine oxide (e.g., triphenylphosphine oxide) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). The removal of these byproducts can complicate the purification of the desired N9-alkylated purine, often requiring tedious chromatographic separation. bldpharm.com Furthermore, some Mitsunobu reactions with purines can require extended reaction times to achieve full conversion. nih.gov

Below is a table summarizing research findings on the Mitsunobu reaction for the N9-alkylation of purine derivatives.

| Starting Purine | Alcohol | Reagents | N9/N7 Selectivity | Isolated Yield (N9) | Ref. |

| 2-Amino-6-chloro-8-oxopurine | Cyclopentylmethanol | PPh₃, DIAD | High | Comparable to halide alkylation | bldpharm.com |

| 2-Amino-6-chloro-8-oxopurine | Cyclopenten-2-ol | PPh₃, DIAD | ~4:1 | Low conversion | bldpharm.com |

| 6-Chloropurine | Cinnamyl alcohol derivatives | PPh₃, DIAD | N9 selective | Not specified |

Metal-Free Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) has emerged as a highly efficient and atom-economical strategy for forming C-N bonds. This approach involves the direct coupling of a C-H bond and an N-H bond, avoiding the need for pre-functionalized starting materials. researchgate.net In the context of purine synthesis, metal-free CDC methods offer an attractive alternative to traditional metal-catalyzed reactions, aligning with the principles of green chemistry by obviating the need for potentially toxic and expensive metal catalysts. wikipedia.org

One established metal-free CDC protocol for the N9-alkylation of purines utilizes versatile thioethers as the alkylation source in the presence of an oxidant. A study demonstrated the successful N9-alkylation of purine derivatives using (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) as the oxidant. This reaction proceeds by coupling the N-H of the purine with a C(sp³)–H bond adjacent to the sulfur atom in the thioether, affording the N9-alkylated purine in moderate to good yields. researchgate.net The regioselectivity of this method is a key feature, favoring substitution at the N9 position. researchgate.net

More recent advancements in this field have explored photo-induced, metal-free CDC reactions. nih.govpharmaguideline.com These methods often rely on an organic photocatalyst or proceed through direct photoexcitation, generating radical intermediates that facilitate the C-N bond formation. wikipedia.orgpharmaguideline.com While specific applications of these advanced photocatalytic methods to this compound are not extensively detailed, they represent a promising and environmentally benign frontier for the synthesis of N9-substituted purines.

The table below details an example of a metal-free CDC reaction for purine alkylation.

| Purine Substrate | Alkylation Reagent (Thioether) | Oxidant | Solvent | Yield | Ref. |

| 6-Chloropurine | Tetrahydrothiophene | PhI(OAc)₂ | Dichloromethane | Moderate to Good | researchgate.net |

Development of One-Pot Synthetic Sequences for 9-Substituted Purines

One-pot synthetic sequences are highly valued for their efficiency, reducing the need for intermediate purification steps, minimizing solvent waste, and saving time. In purine synthesis, several one-pot strategies have been developed to construct the purine core and introduce a substituent at the N9 position in a single, streamlined process. slideshare.netthieme-connect.de

A prominent approach is based on the Traube purine synthesis, which constructs the purine ring by cyclizing a substituted pyrimidine (B1678525) precursor. scribd.comelectronicsandbooks.com For instance, a metal-free, one-pot method allows for the synthesis of 9-aryl-substituted 6-chloropurines from 5-amino-4-chloropyrimidines. In this sequence, the pyrimidine undergoes nucleophilic aromatic substitution with a primary amine, and the resulting intermediate is then cyclized upon the addition of a Vilsmeier-type reagent to form the N9-substituted purine. electronicsandbooks.com

Another innovative one-pot method enables the synthesis of 6,8,9-trisubstituted purines from 4-alkylamino-5-amino-6-chloropyrimidines. This reaction proceeds via a metal-free oxidative coupling of primary alkoxides with the diaminopyrimidine, followed by Schiff base formation and subsequent annulation in the presence of a N,N-dialkylamide, which provides the C8 and N9 substituents. thieme-connect.de These methods demonstrate the power of one-pot sequences to rapidly generate diverse libraries of 9-substituted purines from readily available pyrimidine intermediates. slideshare.netthieme-connect.de

The following table compares different one-pot synthetic approaches to 9-substituted purines.

| Starting Material | Key Reagents | Type of 9-Substituent | Key Features | Ref. |

| 5-Amino-4-chloropyrimidine | Primary amine, Vilsmeier reagent | Aryl | Metal-free, good to high yields | slideshare.netelectronicsandbooks.com |

| 4-Alkylamino-5-amino-6-chloropyrimidine | Primary alcohol, N,N-dimethylamide | Alkyl/Aryl | Metal-free, oxidative coupling | thieme-connect.de |

Synthesis of Key Intermediates for this compound Precursors

The synthesis of this compound relies on two key stages: the construction of the core purine heterocycle and the subsequent introduction of the 1-ethoxyethyl group at the N9 position. The unsubstituted purine ring is, therefore, the most crucial intermediate precursor.

The Traube purine synthesis is a classical and highly versatile method for constructing the purine ring system from pyrimidine precursors. The process typically begins with a 4,5-diaminopyrimidine (B145471). This key intermediate is then reacted with a one-carbon cyclizing reagent to form the imidazole portion of the purine ring. scribd.com For the synthesis of unsubstituted purine, formic acid is a commonly used cyclizing agent. The 4,5-diaminopyrimidine is heated with formic acid, leading to formylation of one amino group followed by cyclodehydration to yield the final purine heterocycle. thieme-connect.de This method provides a reliable route to the purine core, which serves as the direct precursor for the final N9-alkylation step.

Once the purine intermediate is obtained, the 1-ethoxyethyl group is introduced. This group is a common protecting group for N-H bonds in heterocyclic chemistry, valued for its ease of installation and removal under mild acidic conditions. The reaction to form this compound typically involves the acid-catalyzed addition of the purine N-H across the double bond of ethyl vinyl ether. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is often employed to facilitate the reaction. This process provides a direct and efficient route to the target compound from the key purine intermediate.

Alternative strategies can involve building the purine ring from imidazole precursors. For example, 1-(hydroxyalkyl)-4-(C-cyanoformimidoyl)imidazole-5-amines have been used as versatile intermediates for the synthesis of various 9-(hydroxyalkyl)-purine derivatives, demonstrating the utility of an imidazole-based approach to access N9-functionalized purines.

Chemical Reactivity and Mechanistic Transformations of 9 1 Ethoxyethyl 9h Purine

Studies on Purine (B94841) N-Glycosidic Bond Cleavage

The stability of the N-glycosidic bond in purine derivatives is a critical factor in their biological function and chemical behavior. The cleavage of this bond, known as depurination, can be induced under various conditions, with acid catalysis being a primary mechanism of interest.

Acid-Catalyzed Depurination Reactions, Including those Involving 9-(1-Ethoxyethyl)-9H-purine

Acid-catalyzed hydrolysis of the N-glycosidic bond in purine nucleosides and their analogs, such as this compound, is a well-documented phenomenon. nih.gov The general mechanism involves the protonation of the purine ring, which facilitates the departure of the purine base as a good leaving group. nih.gov For purine derivatives, the initial protonation is believed to occur predominantly at the N7 position of the imidazole (B134444) ring, a site of high electron density. This protonation weakens the C-N glycosidic bond, making it more susceptible to nucleophilic attack by water.

The reaction proceeds through a stepwise mechanism, often involving the formation of an oxocarbenium ion intermediate after the purine base is cleaved. nih.gov In the case of this compound, the ethoxyethyl group at the N9 position influences the reactivity of the purine ring and the stability of the glycosidic linkage.

Kinetic Investigations of Depurination Processes

Kinetic studies of acid-catalyzed depurination reveal that the reaction typically follows first-order kinetics. nih.govnih.gov The rate of hydrolysis is significantly dependent on the pH of the solution, with lower pH values leading to a faster reaction rate due to the increased concentration of hydronium ions available for protonating the purine ring.

While specific kinetic data for the acid-catalyzed depurination of this compound is not extensively documented in publicly available literature, general trends observed for other purine derivatives can be extrapolated. For instance, the rate of depurination is known to be influenced by the nature of the substituent at the N9 position. Electron-withdrawing groups can affect the basicity of the purine ring and, consequently, the ease of protonation and subsequent cleavage.

Table 1: General Factors Influencing the Rate of Acid-Catalyzed Depurination

| Factor | Effect on Depurination Rate | Rationale |

| Low pH | Increases | Higher concentration of protons facilitates the protonation of the purine ring. |

| Electron-withdrawing substituents | Increases | Enhance the leaving group ability of the purine base. tandfonline.com |

| Alkylation at N3 or N7 | Significantly Increases | The presence of a fixed positive charge labilizes the N-glycosidic bond. |

| Nature of the sugar moiety (in nucleosides) | Deoxyribonucleosides are less stable | The 2'-hydroxyl group in ribonucleosides provides greater stability. |

Mechanistic Elucidation of Substituent Effects on Purine Depurination Pathways

Substituents on the purine ring play a crucial role in modulating the rate and mechanism of depurination. Electron-withdrawing groups, for example, can increase the rate of acid-catalyzed hydrolysis by making the purine a better leaving group. tandfonline.com Conversely, electron-donating groups may decrease the rate by strengthening the N-glycosidic bond.

A particularly dramatic effect is observed with alkylation at the N3 and N7 positions of the purine ring. This introduces a permanent positive charge, which significantly labilizes the glycosidic bond and accelerates depurination, even under mild conditions. For instance, the acid hydrolysis rate of 7-methyldeoxyguanosine is several orders of magnitude faster than that of deoxyguanosine.

In the context of this compound, the ethoxyethyl group at N9 is not expected to introduce such a drastic electronic effect as direct ring alkylation. However, its steric and electronic properties will still influence the conformation and reactivity of the purine ring system, thereby subtly affecting the kinetics of depurination compared to an unsubstituted purine or a natural nucleoside.

Metal-Ion Mediated Transformations

Metal ions can significantly influence the reactivity of purine compounds by coordinating to various sites on the purine ring, thereby altering their electronic structure and susceptibility to chemical transformations.

Examination of Mercury(II)-Promoted Cleavage Reactions in Purine Model Compounds

Mercury(II) ions have been shown to promote the cleavage of the N-glycosidic bond in purine model compounds. In studies involving 9-(1-ethoxyethyl)purine, Hg(II) has been observed to facilitate this cleavage, although the acceleration is modest. This effect is attributed to the additive electron-withdrawing effects of simultaneous protonation at the N1 position and coordination of the Hg(II) ion at the N7 position.

Analysis of Metal Coordination Effects on Purine Reactivity (e.g., N1 Protonation and N7 Coordination)

The coordination of metal ions to the N1 and N7 positions of the purine ring has profound effects on the molecule's reactivity. The N7 position is a primary binding site for many metal ions. nih.gov Metal coordination at N7 can enhance the acidity of the remaining protons on the purine ring and can also facilitate nucleophilic attack at adjacent positions.

Simultaneous protonation at N1 and metal coordination at N7, as proposed in the case of mercury(II)-promoted cleavage of 9-(1-ethoxyethyl)purine, creates a more electron-deficient purine system. This heightened electrophilicity of the purine ring weakens the N9-C1' (or equivalent) bond, thereby lowering the activation energy for its cleavage.

Table 2: Effects of Metal Ion Coordination on Purine Reactivity

| Coordination Site | Interacting Species | Consequence |

| N7 | Metal Ions (e.g., Hg(II)) | Increases the electrophilicity of the purine ring, labilizing the N-glycosidic bond. nih.gov |

| N1 | Protons (in acidic media) | Enhances the electron-withdrawing nature of the purine ring. |

| N1 and N7 (Simultaneous) | Protons and Metal Ions | Synergistic electron-withdrawing effect, leading to a modest acceleration of N-glycosidic bond cleavage. |

Nucleophilic Substitution Reactions on the Purine Ring System

The electron-deficient nature of the purine ring system makes it susceptible to nucleophilic attack, particularly at the C-2, C-6, and C-8 positions. The presence of the 9-(1-ethoxyethyl) protecting group modulates this reactivity, primarily by preventing N-9 deprotonation and subsequent side reactions, thus allowing for controlled nucleophilic substitution reactions.

Reactivity at the C-6 Position of the Purine Nucleus

The C-6 position of the purine ring is the most activated site for nucleophilic aromatic substitution, especially when a good leaving group, such as a halogen, is present. The synthesis of 6-substituted purine derivatives often proceeds via a 6-chloro-9-(1-ethoxyethyl)-9H-purine intermediate. This intermediate readily undergoes displacement reactions with a variety of nucleophiles, including amines, alkoxides, and thiols.

The general mechanism for nucleophilic substitution at the C-6 position involves the addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the aromaticity of the purine ring.

Table 1: Examples of Nucleophilic Substitution Reactions at the C-6 Position of 9-(1-Ethoxyethyl)-6-chloropurine

| Nucleophile | Reagent | Product |

| Amine | R-NH₂ | 6-Amino-9-(1-ethoxyethyl)purine derivative |

| Alkoxide | NaOR | 6-Alkoxy-9-(1-ethoxyethyl)purine derivative |

| Thiol | NaSR | 6-Thio-9-(1-ethoxyethyl)purine derivative |

Note: R represents an alkyl or aryl group.

Transformations Affecting Other Positions of the Purine Ring (e.g., C2, C8)

While the C-6 position is the most common site for nucleophilic substitution, reactions at the C-2 and C-8 positions are also possible, although they often require more forcing conditions or specific activation. The chemistry at the C-8 position is particularly noteworthy as it is susceptible to both electrophilic and nucleophilic substitution reactions.

Direct nucleophilic substitution at the C-2 and C-8 positions of this compound is less common. However, functionalization at these positions can be achieved through alternative strategies such as metal-promoted cross-coupling reactions or by starting with a purine scaffold that already contains a suitable leaving group at the desired position. For instance, lithiation at the C-8 position followed by quenching with an electrophile is a known method for introducing substituents at this site on N-9 protected purines.

Stability and Transformations of the 1-Ethoxyethyl Moiety in Acidic and Basic Conditions

The 1-ethoxyethyl group is classified as an acetal (B89532) protecting group. Its stability is highly dependent on the pH of the medium, a characteristic that is synthetically very useful.

Under acidic conditions , the 1-ethoxyethyl group is readily cleaved to regenerate the N-9 proton of the purine. The hydrolysis is acid-catalyzed and proceeds through a mechanism involving protonation of the ether oxygen, followed by the departure of ethanol to form a resonance-stabilized carbocation. Subsequent attack by water and loss of a proton yields the deprotected purine and acetaldehyde. The lability in acid allows for its removal under mild conditions, often using dilute aqueous acid, which is compatible with many other functional groups.

In contrast, the 1-ethoxyethyl group is generally stable under basic and neutral conditions . This stability allows for a wide range of chemical transformations to be carried out on the purine ring without affecting the protecting group. For example, nucleophilic substitution reactions at the C-6 position, which are often performed in the presence of a base, proceed without cleavage of the N-9 protecting group. This orthogonality is a key feature that makes the 1-ethoxyethyl group a valuable tool in purine chemistry.

Table 2: Stability of the 1-Ethoxyethyl Group on this compound

| Condition | Stability | Outcome |

| Mild Acidic (e.g., dilute HCl, acetic acid) | Labile | Cleavage to 9H-purine |

| Basic (e.g., NaOH, NaHCO₃) | Stable | No reaction |

| Neutral | Stable | No reaction |

Advanced Structural and Mechanistic Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. For 9-(1-Ethoxyethyl)-9H-purine, NMR is crucial for confirming the regioselectivity of the substitution at the N9 position and for analyzing the conformational dynamics of the flexible 1-ethoxyethyl group.

Expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of related 9-substituted purine (B94841) derivatives. The purine ring protons (H-2, H-6, and H-8) would appear in the aromatic region of the ¹H NMR spectrum, typically between 8.0 and 9.0 ppm. The protons of the ethoxyethyl group would exhibit characteristic shifts in the aliphatic region. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the purine core and the side chain, with chemical shifts influenced by their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | ~8.9-9.1 | - |

| C-2 | - | ~152 |

| C-4 | - | ~149 |

| C-5 | - | ~130 |

| H-6 | ~8.7-8.9 | - |

| C-6 | - | ~145 |

| H-8 | ~8.0-8.2 | - |

| C-8 | - | ~141 |

| N9-CH | ~6.0-6.2 (q) | ~75 |

| CH-CH₃ | ~1.8-2.0 (d) | ~22 |

| O-CH₂ | ~3.5-3.7 (q) | ~62 |

| OCH₂-CH₃ | ~1.1-1.3 (t) | ~15 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary. (q = quartet, d = doublet, t = triplet).

For the parent purine, a significant tautomeric equilibrium exists between the N7-H and N9-H forms. However, the introduction of the 1-ethoxyethyl substituent at the N9 position effectively "locks" the tautomeric form, making the N9-substituted isomer the overwhelmingly predominant species. ias.ac.iniaea.org This simplifies the spectral analysis, as signals corresponding to the N7-H tautomer are not expected to be observed.

While the purine core is fixed, the 1-ethoxyethyl side chain introduces conformational flexibility. The rotation around the N9-C, C-O, and O-C bonds can be studied using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximities between protons and help to define the preferred spatial arrangement of the side chain relative to the purine ring.

The nitrogen atoms of the purine ring (N1, N3, and N7) are potential hydrogen bond acceptors. Spectroscopic investigation of intermolecular hydrogen bonding can be performed by monitoring changes in the ¹H NMR chemical shifts upon the addition of a hydrogen bond donor, such as a phenol (B47542) or an alcohol. A downfield shift of the purine ring protons, particularly H-2 and H-6, would indicate an interaction with the hydrogen bond donor. nih.gov The magnitude of this shift can provide qualitative information about the strength of the interaction. These studies are crucial for understanding how this compound might interact with biological macromolecules or other molecules in a condensed phase. kinampark.com

Mass Spectrometry Techniques for Precise Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed for the precise determination of the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, a characteristic fragmentation pattern would be observed, providing structural information. chemguide.co.uk Key fragmentation pathways for this molecule would likely involve the cleavage of the N9-substituent.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₉H₁₂N₄O]⁺ | 192 |

| [M - CH₃]⁺ | Loss of a methyl group | 177 |

| [M - OCH₂CH₃]⁺ | Loss of an ethoxy group | 147 |

| [M - CH(CH₃)OCH₂CH₃]⁺ | Cleavage of the entire side chain | 119 |

| [C₂H₅O]⁺ | Ethoxy cation | 45 |

Note: These predicted fragments are based on common fragmentation patterns of N-alkylated purines and ethers. libretexts.orglibretexts.org

Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for both the analysis and purification of this compound. The alkylation of purine can lead to a mixture of N7 and N9 isomers, making chromatographic separation critical. ub.edu

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can visualize the consumption of the starting purine and the formation of the product(s). The difference in polarity between the N7 and N9 isomers often allows for their separation on the TLC plate, providing a quick assessment of the reaction's regioselectivity. ub.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for the analysis and purification of this compound. nih.govibna.rosigmaaldrich.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. HPLC is also invaluable for optimizing reaction conditions to maximize the yield of the desired N9 isomer and for the final purification of the compound to a high degree of purity. researchgate.netchromatographyonline.com

Gas Chromatography (GC): Given its volatility, this compound can also be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This technique provides both separation and structural information simultaneously. researchgate.net

Computational Chemistry Approaches in Purine Research

Computational chemistry serves as a powerful complement to experimental techniques, offering insights into the electronic structure, geometry, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the conformational preferences of the flexible ethoxyethyl side chain. nih.gov

Predict Spectroscopic Parameters: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a reasonable degree of accuracy. researchgate.netnih.gov Comparing these predicted shifts with experimental data can aid in the definitive assignment of NMR signals. aps.org Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help interpret experimental spectra.

Analyze Tautomeric Stability: While substitution at N9 resolves the major tautomeric question, DFT can be used to precisely quantify the energy difference between the N9- and the hypothetical N7-substituted isomers, confirming the thermodynamic preference for the N9 product. nih.gov

By combining these advanced experimental and computational methodologies, a complete and detailed understanding of the structure, conformation, and properties of this compound can be achieved.

Theoretical Modeling of Reaction Pathways and Transition States in Purine Transformations

The elucidation of reaction mechanisms in purine chemistry is crucial for understanding their synthesis, modification, and biological activity. While experimental techniques provide invaluable kinetic and structural data, theoretical modeling has emerged as a powerful complementary tool. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the intricate details of reaction pathways and the fleeting nature of transition states that are often inaccessible through experimental observation alone. This section focuses on the application of these computational methodologies to understand the transformations of purine derivatives, with a conceptual application to this compound.

Conceptual Framework for Modeling Purine Transformations

Theoretical modeling of chemical reactions involves the computational mapping of the potential energy surface (PES) that governs the transformation of reactants into products. Key points on this surface include local minima, which correspond to stable molecules like reactants, intermediates, and products, and saddle points, which represent transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical determinant of the reaction rate.

For a molecule such as this compound, theoretical modeling can be employed to investigate various reactions, including its synthesis (e.g., the alkylation of a purine salt) and its degradation (e.g., hydrolysis of the ethoxyethyl group). The general workflow for such a study is outlined below:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Various algorithms are used to locate the transition state structure connecting the reactant and product. Methods like the Nudged Elastic Band (NEB) can be used to find an initial guess for the transition state along a reaction path. This is followed by more precise optimization to the saddle point.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactant and product.

Energy Profile Construction: The relative energies of all species along the reaction pathway are calculated to construct a reaction energy profile, which visually represents the energy changes throughout the reaction.

Application to the Hydrolysis of this compound

While specific theoretical studies on the reaction pathways of this compound are not extensively documented in the literature, we can extrapolate from general principles of purine chemistry and computational studies on related molecules. The alkaline hydrolysis of 6-substituted 9-(1-ethoxyethyl)purines has been studied experimentally, revealing a multi-step reaction. A theoretical investigation into the hydrolysis of the N9-substituent would likely explore the following aspects:

Initial Adduct Formation: The reaction would likely initiate with the nucleophilic attack of a hydroxide (B78521) ion on the acetal (B89532) carbon of the 1-ethoxyethyl group. Theoretical modeling could pinpoint the preferred trajectory of this attack and the geometry of the resulting tetrahedral intermediate.

Transition State for C-N Bond Cleavage: The central event in the removal of the protecting group is the cleavage of the C-N9 bond. DFT calculations can be used to determine the structure and energy of the transition state for this step. This would involve significant charge separation as the purine anion departs.

Solvent Effects: The role of the solvent (e.g., water in hydrolysis) is critical. Implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules can be included in the calculations to provide a more accurate representation of the reaction environment and its influence on the energetics of the reaction pathway.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on a proposed SN2-like displacement at the acetal carbon, leading to the removal of the ethoxyethyl group.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants (Purine + OH⁻) | 0.00 | N/A | N/A |

| Transition State | +15.7 | C-N9: 2.15, C-O(H): 1.85 | -350 |

| Products (Purine Anion + Hemiacetal) | -5.2 | N/A | N/A |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Modeling Regioselectivity in Purine Alkylation

The synthesis of N9-substituted purines often faces the challenge of regioselectivity, as alkylation can also occur at other nitrogen atoms (e.g., N7). Theoretical modeling is particularly useful in understanding and predicting the regiochemical outcome of such reactions.

By calculating the activation energy barriers for the formation of the N9 and N7 substituted products, a theoretical prediction of the kinetic product can be made. The reaction pathway with the lower activation energy will be the favored one under kinetic control.

A typical computational study on the alkylation of a purine anion with 1-chloroethyl ethyl ether (a precursor to the 1-ethoxyethyl group) might produce the following comparative data:

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Product Energy (kcal/mol) |

| N9-Alkylation | -2.5 | +12.3 | 14.8 | -8.9 |

| N7-Alkylation | -2.1 | +14.8 | 16.9 | -7.5 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

The data in the illustrative table suggests that N9-alkylation is kinetically favored due to a lower activation energy barrier compared to N7-alkylation. Furthermore, the N9-substituted product is also thermodynamically more stable, as indicated by its lower relative energy.

Academic Research Trajectories and Future Prospects in 9 1 Ethoxyethyl 9h Purine Chemistry

Innovations in Protecting Group Chemistry Leveraging Alkoxyethyl Functionalities

In multi-step organic synthesis, protecting groups are instrumental in masking reactive functional groups to achieve chemoselectivity in subsequent reactions. wikipedia.org The 1-ethoxyethyl group in 9-(1-Ethoxyethyl)-9H-purine is a classic example of an acetal-type protecting group for the N-H functionality of the purine's imidazole (B134444) ring. This specific alkoxyethyl functionality offers a unique balance of stability and lability, which has spurred innovations in protecting group strategies.

The primary advantage of the 1-ethoxyethyl group is its stability under basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions. This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile groups within a complex molecule, a critical aspect of modern synthetic strategies. organic-chemistry.org Research in this area focuses on fine-tuning the cleavage conditions to enhance selectivity and yield. For instance, the development of solid-acid catalysts for deprotection aims to simplify purification processes and improve the sustainability of the synthetic route.

Innovations also include the development of analogous alkoxyethyl protecting groups with modified electronic and steric properties. By altering the alkyl or aryl substituent on the acetal (B89532) carbon, chemists can modulate the group's lability. This allows for the creation of a suite of protecting groups that can be removed under a gradient of acidic conditions, further expanding the toolkit for complex molecule synthesis.

Table 1: Comparison of Common N-Protecting Groups for Purines

| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| 1-Ethoxyethyl (EE) | -CH(CH₃)OCH₂CH₃ | Ethyl vinyl ether, acid catalyst | Mild acid (e.g., dilute HCl, PPTS) | Stable to base, nucleophiles; Acid-labile |

| tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Boc₂O, base | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis |

| Benzyl (Bn) | -CH₂C₆H₅ | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | -C(O)OCH₂-Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine) | Stable to acid; Base-labile |

This table provides a comparative overview of the 1-ethoxyethyl group against other common nitrogen protecting groups used in heterocyclic chemistry, highlighting its specific cleavage conditions.

Future work in this domain is directed towards developing photolabile and enzyme-labile alkoxyethyl protecting groups. wikipedia.org Such advancements would offer even milder and more selective deprotection methods, minimizing the use of harsh chemical reagents and enabling the synthesis of highly sensitive and complex purine (B94841) derivatives.

Expansion of Purine N-Alkylation Strategies for Complex Synthetic Targets (Excluding Biological Product Applications)

The alkylation of the purine ring is a fundamental transformation, but it is often complicated by a lack of regioselectivity, yielding mixtures of N7- and N9-substituted products. ub.edu The thermodynamically more stable N9 isomer is typically the desired product for many synthetic applications. nih.govacs.org The use of N9-protected intermediates like this compound is one strategy to direct substitution to other positions, but research has also focused heavily on methods for direct and selective N9-alkylation of the unprotected purine core.

Recent strategies have moved beyond traditional methods that use a base and an alkyl halide, which often give poor regioselectivity. ub.edu One significant advancement is the use of microwave-assisted organic synthesis (MAOS). Studies have shown that microwave irradiation, in combination with specific bases like tetrabutylammonium (B224687) hydroxide (B78521), can significantly improve the regioselectivity for N9-alkylation, while drastically reducing reaction times and the formation of byproducts. ub.edu

Another promising avenue is the expansion of Mitsunobu and related reactions for N-alkylation using alcohols. One-pot procedures using reagents like N-(p-toluenesulfonyl)imidazole (TsIm) have been developed for the efficient and regioselective N-alkylation of purines with a wide range of primary alcohols. miami.edu These methods avoid the need to pre-form an alkyl halide, streamlining the synthetic process. Transition-metal-catalyzed cross-coupling reactions of halopurines have also emerged as powerful tools for introducing complex substituents. thieme.de

Table 2: Modern N9-Alkylation Strategies for Purines

| Method | Reagents | Key Advantages | Limitations |

|---|---|---|---|

| Microwave-Assisted Alkylation | Alkyl halide, (Bu)₄NOH, Microwave | High N9 regioselectivity, short reaction times | Requires specialized equipment |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Uses alcohols directly, mild conditions | Stoichiometric phosphine (B1218219) oxide byproduct |

| TsIm-Mediated Alkylation | Alcohol, TsIm, K₂CO₃ | One-pot procedure, good yields | Limited to primary alcohols |

| Metal-Catalyzed Cross-Coupling | Halopurine, coupling partner, catalyst | Broad substrate scope | Catalyst cost and sensitivity |

Future research is focused on developing catalytic enantioselective methods for the N9-alkylation of purines, particularly for the synthesis of chiral, non-natural purine derivatives. Furthermore, the development of flow chemistry processes for purine alkylation could offer improved control over reaction parameters, leading to higher selectivity and scalability for the synthesis of complex targets.

In-Depth Mechanistic Investigations into Purine Ring Stability and Reactive Pathways Under Varied Conditions

The purine ring is an aromatic heterocyclic system whose stability and reactivity are governed by the interplay of its two fused rings: a pyrimidine (B1678525) and an imidazole. wikipedia.org The introduction of a 1-ethoxyethyl group at the N9 position significantly influences the electronic distribution and, consequently, the chemical behavior of the purine core.

Mechanistic studies are crucial for understanding the stability of this compound and predicting its reactive pathways. The purine core itself can exist in different tautomeric forms, primarily the 7-H and 9-H tautomers. wikipedia.org By alkylating the N9 position, the 1-ethoxyethyl group locks the molecule into a single tautomeric form, which simplifies its reactivity. This allows for more predictable reactions at other sites on the purine ring.

The stability of the purine ring system is a key factor in its chemistry. While generally stable, the ring can be susceptible to nucleophilic attack under certain conditions. For instance, studies have shown that the purine ring can undergo nucleophilic addition of reagents like barbituric acids across the C6-N1 double bond. rsc.org The presence of the N9-substituent in this compound can modulate the susceptibility of the ring to such additions.

Investigations into the kinetics and thermodynamics of the deprotection of the 1-ethoxyethyl group are also a key research area. Understanding the mechanism of acid-catalyzed hydrolysis of the acetal linkage allows for the optimization of reaction conditions to ensure clean and efficient removal of the protecting group without degrading the purine core or other sensitive functionalities in the molecule. Theoretical studies complement these experimental investigations by modeling the transition states and intermediates involved in both the reactions of the purine ring and the cleavage of the protecting group. nih.gov

Advances in Achieving Stereocontrolled and Regioselective Synthesis of N9-Substituted Purines

Achieving exquisite control over regioselectivity and stereoselectivity is a central goal in the synthesis of substituted purines. As discussed, the primary challenge in regioselectivity is controlling substitution between the N7 and N9 positions of the imidazole ring. nih.govacs.org While direct alkylation methods are improving, the synthesis of a specific regioisomer often relies on multi-step sequences.

For instance, a common strategy for obtaining pure N9-substituted purines involves the initial synthesis of a halogenated purine, such as 6-chloropurine. The halogen at the C6 position can then direct subsequent N-alkylation preferentially to the N9 position due to steric and electronic effects. The C6-substituent can later be modified or removed as needed.

When chirality is a factor, such as in the synthesis of nucleoside analogues, stereocontrol becomes paramount. The Vorbrüggen glycosylation is a cornerstone reaction for the stereoselective formation of the N-glycosidic bond in nucleosides, reliably producing the β-anomer. acs.org Although this compound is achiral, the principles of stereocontrol developed for nucleoside synthesis are being adapted for the synthesis of other chiral N9-substituted purines.

Recent advances include the development of boronic acid-catalyzed N-glycosylations of purines, which offer an alternative to traditional Lewis acid-promoted methods and can provide high levels of regio- and stereoselectivity. acs.org Catalyst-controlled reactions are at the forefront of this field, aiming to develop systems where the choice of catalyst, rather than the substrate, dictates the isomeric outcome of the reaction. This approach holds immense potential for the synthesis of novel, structurally complex N9-substituted purines with precisely defined stereochemistry.

Development of Predictive Theoretical Frameworks for Purine Chemical Reactivity and Interactions

The complexity of purine chemistry, with its multiple reactive sites and potential for isomerism, makes it an ideal area for the application of computational and theoretical models. nih.gov The development of predictive frameworks is a rapidly advancing field that promises to accelerate the discovery and optimization of synthetic routes to purine derivatives.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model the electronic structure of purine derivatives like this compound. These calculations can predict key properties such as aromaticity, thermodynamic stability of different isomers, and the activation energies for various reaction pathways. nih.gov This information is invaluable for understanding why a particular regioisomer is favored under certain conditions and for designing reaction conditions that favor a desired outcome.

Machine learning and artificial intelligence are also emerging as powerful tools in "predictive chemistry". nih.gov By training algorithms on large datasets of known chemical reactions, these models can predict the products of a reaction given a set of reactants and conditions. For purine chemistry, such models could predict the N7/N9 ratio in alkylation reactions or identify the most effective catalyst for a desired transformation. This data-driven approach can significantly reduce the amount of empirical experimentation required to develop new synthetic methods.

Furthermore, molecular dynamics simulations are employed to study the conformational preferences and intermolecular interactions of purine derivatives. mdpi.com While often used in a biological context, these methods are also valuable for understanding solvent effects and the role of non-covalent interactions in directing the course of a chemical reaction in a non-biological synthetic context. These theoretical frameworks are becoming indispensable tools for the rational design of synthetic strategies targeting complex purine-based molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Purine |

| Ethyl vinyl ether |

| tert-Butoxycarbonyl |

| Benzyl |

| 9-Fluorenylmethoxycarbonyl |

| Piperidine |

| N-(p-toluenesulfonyl)imidazole (TsIm) |

| 6-chloropurine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.